Fmoc-Freidinger's lactam Fmoc-Freidinger's lactam Fmoc-freidinger's lactam

Brand Name: Vulcanchem
CAS No.: 145484-45-3
VCID: VC0235659
InChI: InChI=1S/C25H28N2O5/c1-15(2)13-22(24(29)30)27-12-11-21(23(27)28)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,11-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22+/m1/s1
SMILES: CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H28N2O5
Molecular Weight: 436.5 g/mol

Fmoc-Freidinger's lactam

CAS No.: 145484-45-3

Cat. No.: VC0235659

Molecular Formula: C25H28N2O5

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Freidinger's lactam - 145484-45-3

Specification

CAS No. 145484-45-3
Molecular Formula C25H28N2O5
Molecular Weight 436.5 g/mol
IUPAC Name (2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid
Standard InChI InChI=1S/C25H28N2O5/c1-15(2)13-22(24(29)30)27-12-11-21(23(27)28)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,11-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22+/m1/s1
SMILES CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structure

Fmoc-Freidinger's lactam is a synthetic compound belonging to the lactam family, characterized by its unique structural features that include a 2-oxopyrrolidin ring integrated with the Fmoc (9-fluorenylmethoxycarbonyl) protecting group . This combination creates a molecular architecture that contributes significantly to its conformational rigidity and ability to mimic natural dipeptides.

Molecular Characteristics

The compound has a well-defined chemical identity, with key characteristics summarized in the following table:

PropertyValue
Molecular FormulaC25H28N2O5
Molecular Weight436.5 g/mol
CAS Number145484-45-3
Exact Mass436.19982200 Da
XLogP3-AA4.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count8

These properties indicate that Fmoc-Freidinger's lactam possesses moderate lipophilicity and potential for hydrogen bonding, characteristics that contribute to its utility in various applications .

Alternative Nomenclature

Due to its complex structure, Fmoc-Freidinger's lactam is known by several systematic names in scientific literature:

  • (2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid

  • 1-Pyrrolidineacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-alpha-(2-methylpropyl)-2-oxo-, (alphaS,3R)-

  • (2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid

Synthesis Methods

The synthesis of Fmoc-Freidinger's lactam can be accomplished through various methodologies, each offering specific advantages depending on the intended application and desired structural modifications.

Standard Synthetic Approaches

Applications in Research

Fmoc-Freidinger's lactam has become an essential tool in various scientific disciplines due to its unique structural properties and versatile reactivity .

Peptide Synthesis

In peptide synthesis, Fmoc-Freidinger's lactam serves as a key building block that enables researchers to create complex molecules for drug discovery and development . The compound's distinctive structure provides several advantages:

  • It enables the formation of peptides with specific conformational constraints

  • The Fmoc protecting group allows for controlled sequential synthesis

  • The lactam ring introduces structural rigidity that can enhance biological activity

  • It facilitates the creation of peptidomimetics with improved pharmacological properties

These features make it particularly valuable in the development of peptide-based therapeutics where maintaining specific conformations is crucial for biological activity .

Drug Development

The unique structure of Fmoc-Freidinger's lactam has made it an important tool in pharmaceutical research, particularly in the development of targeted therapies for various diseases . Its applications in drug development include:

ApplicationBenefit to Drug Development
Constrained peptidesImproves target selectivity and reduces side effects
Enhanced stabilityIncreases resistance to enzymatic degradation
Improved bioavailabilityPotentially enhances absorption and distribution
Novel pharmacophoresCreates unique binding profiles for therapeutic targets

These properties have positioned Fmoc-Freidinger's lactam as a valuable building block in the development of next-generation therapeutics, especially for conditions where traditional small molecule drugs have shown limitations .

Bioconjugation

In the field of bioconjugation, Fmoc-Freidinger's lactam provides researchers with a versatile tool for attaching biomolecules to surfaces or other molecules . This application is particularly important in:

  • Development of diagnostic tools with enhanced sensitivity

  • Creation of targeted drug delivery systems

  • Production of biosensors with improved specificity

  • Design of imaging agents for medical diagnostics

The compound's reactive functional groups allow for controlled conjugation reactions under mild conditions, preserving the integrity of sensitive biological molecules .

Material Science

The unique structural features of Fmoc-Freidinger's lactam have also found applications in material science, particularly in the development of advanced materials with specific properties such as improved biocompatibility for medical devices . These materials can benefit from:

  • Enhanced interaction with biological systems

  • Controlled degradation profiles

  • Specific mechanical or chemical properties

  • Ability to incorporate bioactive components

By incorporating Fmoc-Freidinger's lactam into material designs, researchers can develop specialized materials for biomedical applications with precise control over their properties and interactions with biological systems .

Organic Chemistry Research

Beyond its direct applications in peptide synthesis and drug development, Fmoc-Freidinger's lactam serves as a valuable reagent in organic synthesis more broadly . Its utility in this context includes:

  • Providing a versatile tool for constructing complex organic frameworks

  • Serving as a building block for natural product synthesis

  • Enabling the development of new synthetic methodologies

  • Facilitating stereochemically controlled reactions

These applications highlight the compound's versatility as a synthetic tool in modern organic chemistry research .

Structure-Activity Relationships

The effectiveness of Fmoc-Freidinger's lactam in various applications is directly related to its structural features and their impact on molecular properties.

Conformational Effects

When incorporated into peptides, Fmoc-Freidinger's lactam introduces specific conformational constraints that can dramatically influence the three-dimensional structure of the resulting molecules. This effect is particularly valuable in:

  • Stabilizing specific secondary structures in peptides

  • Reducing conformational flexibility to enhance binding affinity

  • Mimicking natural bioactive conformations

  • Improving resistance to proteolytic degradation

These structural impacts make Fmoc-Freidinger's lactam an important tool for rational peptide design in drug discovery efforts.

Reactivity Profile

Fmoc-Freidinger's lactam exhibits a distinct reactivity profile characterized by:

  • The Fmoc group can be selectively removed under basic conditions

  • The lactam ring provides conformational rigidity but can be modified under specific conditions

  • The carboxylic acid group allows for further functionalization

  • Stereochemical integrity is maintained during most chemical transformations

These reactivity features make it particularly suitable for controlled sequential reactions in complex synthesis protocols .

Comparative Applications Analysis

The diverse applications of Fmoc-Freidinger's lactam can be summarized in the following comparative table:

Application AreaKey FunctionsImpact on Research
Peptide SynthesisBuilding block for complex moleculesEnables creation of constrained peptides with enhanced properties
Drug DevelopmentDesign tool for novel pharmaceuticalsFacilitates development of targeted therapies with improved pharmacokinetics
BioconjugationLinker for biomolecule attachmentEnhances functionality of diagnostics and therapeutics
Material ScienceComponent in advanced materialsImproves biocompatibility of materials for medical applications
Organic ChemistryVersatile reagent for synthesisProvides tools for constructing complex organic frameworks

This range of applications underscores the compound's versatility and importance in modern chemical and biochemical research.

Future Research Directions

The continued exploration of Fmoc-Freidinger's lactam in scientific research suggests several promising future directions:

Advanced Therapeutic Applications

Further development of Fmoc-Freidinger's lactam derivatives could lead to:

  • Novel peptide-based therapeutics with enhanced pharmacological properties

  • Targeted drug delivery systems with improved specificity

  • Peptidomimetics that address challenging therapeutic targets

  • Combination therapies utilizing the unique structural features of the compound

Material Science Innovations

In material science, continued research may yield:

  • New biocompatible materials for implantable medical devices

  • Advanced tissue engineering scaffolds with controlled degradation profiles

  • Smart materials with responsive properties for biomedical applications

  • Novel surface coatings with enhanced durability and functionality

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